3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-methylsulfanyl-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS2/c1-15-9-4-2-6-13(8-9)11(14)12-10-5-3-7-16-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFIBOUDFKZDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCN(C1)C(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with thiophene and methylthio reagents under specific conditions. One common method involves the use of piperidine-1-carboxamide as a starting material, which is then reacted with methylthiol and thiophene-2-carboxylic acid in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol.
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazinyl Quinolone Derivatives with Thiophen-2-yl Substituents
Foroumadi et al. synthesized quinolone derivatives bearing thiophen-2-yl and 5-(methylthio)thiophen-2-yl groups (e.g., N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone). These compounds demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5–8 µg/mL. Key comparisons include:
- Substituent Effects: Both compounds share sulfur-rich motifs (methylthio and thiophene), which enhance lipophilicity and membrane permeability. However, the quinolone derivatives exhibit higher antibacterial potency, likely due to their dual-targeting (quinolone + thiophene) design .
Table 1: Key Properties of Quinolone Analogues vs. Target Compound
Fluoropiperidine-Thienopyridine Carboxamide
A fluorinated analogue, 5-(6-(4-fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide, incorporates a 4-fluoropiperidine group and a thienopyridine-carboxamide framework. Key comparisons:
- Fluorine vs. Methylthio : The fluorine atom in the piperidine ring improves metabolic stability and bioavailability through electronegative effects, whereas the methylthio group in the target compound may enhance radical scavenging or metal-binding properties.
Trifluoromethylpyridinyl-Piperidine Carboxamide
The compound N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide features a trifluoromethylpyridine moiety and a benzylidene-piperidine scaffold. Comparisons include:
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group enhances metabolic stability and hydrophobic interactions, whereas the methylthio group in the target compound may confer redox activity or hydrogen-bonding versatility.
- Aromatic Diversity : The pyridazine and trifluoromethylpyridine substituents in this analogue likely improve selectivity for enzymes like PDE inhibitors, whereas the thiophene in the target compound may favor antibacterial targets .
Piperidine Carboxamide with Cyclopenta-Thiophene
The compound N-(3-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-1-carboxamide (4e) includes a cyclopenta-thiophene system and a pyrazolyl carbamoyl group. Key points:
- Complexity vs.
- Synthetic Challenges : The multi-step synthesis of 4e (as evidenced by elemental analysis data) contrasts with the relatively straightforward synthesis of the target compound, which lacks fused ring systems .
Table 2: Substituent Impact on Physicochemical Properties
Research Findings and Trends
- Sulfur-Containing Groups : Methylthio and thiophene substituents consistently improve lipophilicity and binding to sulfur-accepting biological targets (e.g., cysteine proteases).
- Piperidine Modifications : Fluorination or carboxamide incorporation balances metabolic stability and solubility, as seen in fluorinated analogues and the target compound.
- Biological Activity: While quinolone derivatives show direct antibacterial efficacy, the target compound’s lack of a DNA-targeting core (e.g., quinolone) may shift its application toward anti-inflammatory or kinase modulation, depending on substituent optimization.
Biological Activity
3-(Methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for drug development.
Structural Characteristics
The molecular formula of this compound is , indicating the presence of nitrogen, sulfur, and oxygen. The compound features a piperidine ring, a thiophene moiety, and a methylthio group, which contribute to its pharmacological properties. The specific combination of these functional groups may confer distinct biological activities compared to other piperidine derivatives.
Pharmacological Properties
The piperidine structure is known for its diverse pharmacological properties, including:
- Neurotransmitter Receptor Interaction : Compounds with piperidine rings often act as agonists or antagonists at neurotransmitter receptors. Preliminary studies suggest that this compound may interact with various receptors involved in neurotransmission.
- Potential Anticancer Activity : Given its structural similarity to known bioactive compounds, this compound may have applications in targeting cancer cells. Research into its derivatives has indicated potential efficacy against various malignancies.
The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may modulate receptor activity and influence signaling pathways associated with various diseases. Understanding its pharmacodynamics and pharmacokinetics will be crucial for establishing therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Piperidine Ring : This can be achieved through nucleophilic substitution reactions involving suitable precursors.
- Introduction of the Methylthio Group : This step often involves the use of methylthiolating agents.
- Amide Formation : The final step generally involves coupling the piperidine derivative with thiophene-containing carboxylic acids.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Piperidine ring, thiophene moiety, methylthio group | Potential receptor activity |
| N-(Thiophen-2-yl)piperidine-1-carboxamide | Piperidine ring, thiophene moiety | Lacks methylthio group |
| 3-Methylthiophene Derivatives | Variations of thiophene structures | Diverse chemical reactivity |
| Piperidinyl Compounds | General class of piperidine-containing compounds | Wide range of biological activities |
This table highlights the specific features that may contribute to the distinct biological profiles observed in these compounds.
In Vitro Studies
Research has indicated that derivatives of piperidine compounds exhibit varying degrees of biological activity across different assays. For instance, studies focusing on receptor binding affinity have shown that modifications to the piperidine structure can significantly influence activity levels against targeted receptors .
Anticancer Activity
In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents. Notably, compound modifications that enhance receptor binding affinity could lead to improved therapeutic outcomes in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis typically involves (1) formation of the piperidine ring via cyclization of precursor amines, (2) introduction of the methylthio group via nucleophilic substitution (e.g., using methyl disulfide or methylthiolate), and (3) coupling the thiophen-2-yl group via carboxamide formation. Key parameters include:
- Temperature : Maintain ≤ 60°C during amide coupling to avoid side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?
- Structural Confirmation :
- NMR : H and C NMR to verify piperidine ring conformation, methylthio (-SMe) resonance (~2.1 ppm for H), and thiophene proton signals (6.5–7.5 ppm).
- FT-IR : Confirm carboxamide C=O stretch (~1650 cm) and N-H bending (~1550 cm).
- Purity Analysis :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Target ≥95% purity .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H] expected at m/z 283.08) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of the methylthio and thiophen-2-yl groups on biological activity?
- Experimental Design :
- Analog Synthesis : Prepare derivatives with substitutions (e.g., replacing methylthio with ethylthio or thiophen-2-yl with furan-2-yl).
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR binding assays.
- Key Metrics : Compare IC values, binding affinity (K), and selectivity ratios.
- Findings : Thiophen-2-yl enhances π-π stacking with aromatic residues in binding pockets, while methylthio improves lipophilicity (logP ~2.5), critical for membrane permeability .
Q. What strategies resolve contradictions in biological activity data across experimental models (e.g., in vitro vs. in vivo)?
- Data Reconciliation :
- Metabolic Stability : Assess compound stability in liver microsomes to explain reduced in vivo efficacy (e.g., CYP450-mediated oxidation of thiophene).
- Protein Binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust free drug concentrations.
- Dose-Response Refinement : Use pharmacokinetic modeling to align in vitro IC with effective plasma levels .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses. Key interactions include:
- Hydrogen bonding between the carboxamide and catalytic lysine residues.
- Hydrophobic contacts between the methylthio group and nonpolar binding pockets.
Q. How can stability studies under varying conditions inform storage and handling protocols?
- Degradation Analysis :
- Thermal Stability : Store at -20°C; avoid prolonged exposure to >25°C (TGA shows decomposition onset at 120°C).
- Light Sensitivity : Protect from UV light (observe <5% degradation after 7 days in amber glass vs. 20% in clear vials).
- pH Stability : Maintain pH 6–8 in solution (HPLC shows <10% degradation at pH 7.4 over 24 hours vs. >30% at pH 2) .
Notes
- Contradictory Data : Discrepancies in IC values across assays may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay formats (fluorogenic vs. colorimetric). Normalize data using reference inhibitors .
- Safety : Follow TCI guidelines for handling synthetic intermediates (e.g., use fume hoods, nitrile gloves) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
